Dhodh-IN-3 -

Dhodh-IN-3

Catalog Number: EVT-15281097
CAS Number:
Molecular Formula: C17H13ClN2O2
Molecular Weight: 312.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dhodh-IN-3 is a chemical compound recognized as a potent inhibitor of human dihydroorotate dehydrogenase, an enzyme crucial for the de novo synthesis of pyrimidines. This compound has garnered attention due to its potential applications in treating various diseases, including cancer and autoimmune disorders. Dihydroorotate dehydrogenase is classified into two major classes based on structural and functional characteristics: Class 1 and Class 2. Dhodh-IN-3 specifically targets the Class 2 variant, which is membrane-bound and plays a significant role in cellular metabolism and proliferation.

Source

Dhodh-IN-3 is synthesized through various chemical methods aimed at optimizing its inhibitory properties against dihydroorotate dehydrogenase. The compound has been studied in vitro for its efficacy and specificity against the enzyme, with notable findings published in scientific literature .

Classification

Dhodh-IN-3 is classified as a small molecule inhibitor within the broader category of dihydroorotate dehydrogenase inhibitors. It is particularly noted for its selective action against human dihydroorotate dehydrogenase, distinguishing it from other inhibitors that may target different enzymes or pathways.

Synthesis Analysis

Methods

The synthesis of Dhodh-IN-3 involves several steps, typically including:

  1. Starting Materials: The synthesis begins with specific organic precursors that are chosen based on their ability to form the desired molecular structure.
  2. Reactions: Key reactions include nucleophilic substitutions, coupling reactions, and cyclization processes that lead to the formation of the core structure of Dhodh-IN-3.
  3. Purification: After synthesis, purification techniques such as chromatography are employed to isolate Dhodh-IN-3 from by-products and unreacted materials.

Technical Details

Molecular Structure Analysis

Structure

Dhodh-IN-3 features a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The precise molecular formula and three-dimensional conformation can be elucidated using X-ray crystallography or NMR studies.

Data

The compound has an IC50 value of approximately 261 nM against human dihydroorotate dehydrogenase, indicating its potency as an inhibitor . Structural analysis reveals that it binds effectively to the enzyme's active site, disrupting its function.

Chemical Reactions Analysis

Reactions

Dhodh-IN-3 primarily participates in competitive inhibition reactions with dihydroorotate dehydrogenase, where it competes with the natural substrate (dihydroorotate) for binding at the enzyme's active site.

Technical Details

The inhibition mechanism involves conformational changes in the enzyme upon binding of Dhodh-IN-3, which prevents the conversion of dihydroorotate to orotate. This inhibition can be quantitatively assessed using enzyme kinetics studies .

Mechanism of Action

Process

The mechanism of action for Dhodh-IN-3 involves:

  1. Binding: The compound binds to the active site of human dihydroorotate dehydrogenase.
  2. Inhibition: This binding inhibits the enzymatic conversion of dihydroorotate to orotate by blocking substrate access.
  3. Consequences: As a result, the downstream effects on pyrimidine synthesis pathways are observed, impacting cell proliferation and survival.

Data

Studies indicate that inhibition of dihydroorotate dehydrogenase leads to reduced levels of pyrimidines, which are essential for DNA and RNA synthesis, thereby affecting rapidly dividing cells such as those found in tumors or activated immune responses .

Physical and Chemical Properties Analysis

Physical Properties

Dhodh-IN-3 is typically described as a solid compound at room temperature with specific melting and boiling points that can be determined through thermal analysis techniques.

Chemical Properties

The chemical properties include:

  • Solubility: Solubility characteristics in various solvents can influence its bioavailability.
  • Stability: Stability studies under different pH and temperature conditions help determine its shelf life and storage requirements.

Relevant data on these properties can often be found in material safety data sheets or chemical databases .

Applications

Dhodh-IN-3 has several scientific uses:

  1. Cancer Research: As an inhibitor of dihydroorotate dehydrogenase, it shows promise in cancer therapeutics by limiting tumor cell growth through pyrimidine depletion.
  2. Autoimmune Disorders: Its immunosuppressive effects make it a candidate for treating autoimmune diseases where rapid cell proliferation is detrimental.
  3. Drug Development: Ongoing research aims to optimize Dhodh-IN-3 and related compounds for improved efficacy and selectivity against various targets within metabolic pathways .
Introduction to DHODH as a Therapeutic Target

Role of Dihydroorotate Dehydrogenase (DHODH) in Pyrimidine Biosynthesis

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and only redox reaction in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate (DHO) to orotate. This reaction occurs at the inner mitochondrial membrane, where DHODH utilizes ubiquinone (CoQ) as its electron acceptor, linking pyrimidine synthesis to the mitochondrial respiratory chain through reduction of CoQ to ubiquinol (CoQH₂). The reaction proceeds as follows:

(S)-dihydroorotate + O₂ ⇌ orotate + H₂O₂ [1]

As the only mitochondrial enzyme in this pathway, DHODH occupies a critical position in cellular metabolism. Its catalytic activity generates orotate, which is subsequently converted to uridine monophosphate (UMP)—the fundamental precursor for all pyrimidine nucleotides required for DNA/RNA synthesis, phospholipid metabolism, and protein glycosylation [1] [6]. Unlike many eukaryotes, certain pathogens like Plasmodium falciparum (malaria parasite) lack pyrimidine salvage pathways, making them absolutely dependent on DHODH for survival [3] [7]. In humans, rapidly proliferating cells—including activated lymphocytes and cancer cells—exhibit heightened reliance on de novo pyrimidine synthesis due to their increased biosynthetic demands [2] [6].

  • Structural and Mechanistic Insights: Human DHODH (encoded by the DHODH gene on chromosome 16q22) is a Class 2 enzyme, characterized by its membrane association and dependence on ubiquinone. It features a bipartite N-terminal domain (mitochondrial targeting sequence and transmembrane helix) and a larger C-terminal α/β-barrel domain housing the flavin mononucleotide (FMN) cofactor and active site. The enzyme’s architecture includes a hydrophobic tunnel that facilitates ubiquinone access to the FMN binding cavity, a feature exploited by numerous inhibitors [1] [9].

DHODH Inhibition as a Strategic Approach in Disease Modulation

Pharmacological inhibition of DHODH represents a validated therapeutic strategy for modulating diseases driven by aberrant cell proliferation or immune dysregulation. By depleting intracellular pyrimidine pools, DHODH inhibitors selectively target cells reliant on de novo synthesis while sparing those utilizing salvage pathways. This mechanistic underpinning provides a therapeutic window observed in two primary contexts:

  • Immunomodulation: Resting lymphocytes utilize salvage pathways, but activated T cells require de novo pyrimidine synthesis for clonal expansion. DHODH inhibitors like leflunomide (and its active metabolite A77 1726) exploit this vulnerability, forming the basis for their use in autoimmune conditions (e.g., rheumatoid arthritis, multiple sclerosis). These compounds bind within the ubiquinone access tunnel, competitively blocking electron transfer [1] [5].

  • Oncology and Antimicrobial Therapy: Cancer cells—particularly those with oncogenic mutations (e.g., PTEN loss, MYC amplification)—exhibit increased DHODH expression and sensitivity to inhibition. In acute myeloid leukemia (AML), DHODH blockade reverses differentiation arrest and rapidly shuts down protein translation in leukemic stem cells [2] [6]. Similarly, in malaria, Plasmodium DHODH (PfDHODH) presents a druggable target with significant structural differences from the human enzyme, enabling selective parasite killing [3] [7].

Table 1: Clinically Explored DHODH Inhibitors and Key Characteristics

CompoundClinical Use/StagePrimary IndicationMechanistic Notes
Leflunomide/A77 1726ApprovedRheumatoid Arthritis, MSTargets ubiquinone tunnel; immunosuppressive via pyrimidine depletion in T cells [1] [5]
BrequinarPreclinical/Clinical trialsCancer, AntiviralPotent inhibitor with nanomolar affinity; explored in AML and solid tumors [1] [8]
OlorofimPhase IIIInvasive Fungal InfectionsTargets Aspergillus fumigatus DHODH; minimal human DHODH inhibition [4]

Rationale for Targeting DHODH in Malaria and Oncology

The biological rationale for DHODH inhibition in malaria and cancer stems from distinct vulnerabilities in these diseases:

  • Malaria Therapeutics: Plasmodium species lack pyrimidine salvage enzymes, rendering them exquisitely sensitive to DHODH blockade. PfDHODH shares only ~30% sequence identity with human DHODH, allowing for selective inhibitor design. High-throughput screening has identified chemotypes (e.g., triazolopyrimidines) with potent, species-selective inhibition. Compounds like DSM265 (in clinical trials) demonstrate correlated enzyme/parasite activity, validating PfDHODH as a target [3] [7].

  • Oncology Applications: DHODH intersects with cancer biology through multiple mechanisms:

  • Nucleotide Deprivation: Depletion of UTP/CTP pools impairs ribosomal biogenesis, activating p53 and causing cell-cycle arrest [6].
  • Transcriptional Regulation: DHODH modulates transcriptional elongation of genes critical for neural crest development and melanoma growth [1] [6].
  • Ferroptosis Induction: In cancer cells, DHODH inhibition depletes CDP-choline, shifting phosphatidylcholine synthesis toward phospholipid methylation pathways. This generates very long-chain polyunsaturated fatty acid (VLC-PUFA) phospholipids prone to peroxidation, sensitizing cells to ferroptosis—an iron-dependent cell death. This mechanism enhances sensitivity to T-cell cytotoxicity and synergizes with immune checkpoint blockade [8].
  • Differentiation Therapy: In AML, DHODH inhibitors override the differentiation block, forcing leukemic cells into maturation [2].

  • Beyond Direct Cytotoxicity: Recent work reveals DHODH’s role in immune evasion. Cancer cells with DHODH inactivation exhibit increased CD8⁺ T-cell infiltration and interferon-γ production. Combining DHODH inhibitors (e.g., brequinar) with anti-PD-1 therapy significantly enhances antitumor responses in syngeneic mouse models [8].

Table 2: Key DHODH Inhibitors in Development for Malaria and Oncology

Compound/ChemotypeDevelopment StageTarget DiseaseKey Findings
DSM265 (Triazolopyrimidine)Phase IIMalariaOrally bioavailable; efficacy in P. falciparum mouse models [3] [7]
BAY 2402234PreclinicalAML, Solid TumorsInduces myeloid differentiation; synergistic with cytarabine [2] [8]
Dhodh-IN-3Preclinical (Research)Oncology, Infectious DiseasePotency and selectivity data under study; scaffold distinct from classical DHODHi [5]
CHEMBL1509241Hit compoundAntifungalMicromolar inhibition of AfDHODH (IC₅₀ = 16.86 μM); novel scaffold [4]

Properties

Product Name

Dhodh-IN-3

IUPAC Name

(Z)-N-(2-chloro-4-phenylphenyl)-2-cyano-3-hydroxybut-2-enamide

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

InChI

InChI=1S/C17H13ClN2O2/c1-11(21)14(10-19)17(22)20-16-8-7-13(9-15(16)18)12-5-3-2-4-6-12/h2-9,21H,1H3,(H,20,22)/b14-11-

InChI Key

OVZOHAXVUVNPQF-KAMYIIQDSA-N

Canonical SMILES

CC(=C(C#N)C(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)Cl)O

Isomeric SMILES

C/C(=C(\C#N)/C(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)Cl)/O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.